2-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and one oxygen atom, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, for example, could make it susceptible to nucleophilic substitution reactions. The trifluoromethyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl group could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Biological Activities and Synthesis
- Anticancer Potential : A study focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. Some compounds showed strong anticancer activity relative to doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).
- Antimicrobial Activity : Compounds with 1,3,4-oxadiazole moieties were synthesized and exhibited moderate to high antibacterial activity against various bacterial strains, highlighting their potential in treating bacterial infections (Khalid et al., 2016).
- Enzyme Inhibition for Alzheimer’s Disease : Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to find new drug candidates for Alzheimer’s disease by targeting enzyme inhibition (Rehman et al., 2018).
Synthesis and Characterization
- Spectral Analysis and Biological Evaluation : The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was detailed, including their structural elucidation via modern spectroscopic techniques and evaluation against enzymes like butyrylcholinesterase, demonstrating the significance of structural analysis in understanding biological activity (Khalid et al., 2016).
Agricultural Applications
- Antibacterial Activity on Rice : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight, indicating potential agricultural applications to protect crops from diseases (Shi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3S/c1-9-2-3-11(16)8-12(9)26(23,24)22-6-4-10(5-7-22)13-20-21-14(25-13)15(17,18)19/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHGCGBRDQTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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